An In-Depth Technical Guide to 1-Boc-3-trifluoromethyl-piperidin-4-one
An In-Depth Technical Guide to 1-Boc-3-trifluoromethyl-piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Boc-3-trifluoromethyl-piperidin-4-one, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the piperidine scaffold offers unique electronic and metabolic properties, making this compound a valuable intermediate in the design of novel therapeutic agents.
Core Chemical Properties
1-Boc-3-trifluoromethyl-piperidin-4-one, also known as tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate, is a functionalized heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group alpha to the ketone significantly influences its reactivity. The tert-butyloxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents, facilitating its use in a variety of synthetic transformations.
Quantitative Data Summary
| Property | Value | Source/Comment |
| CAS Number | 1159983-77-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆F₃NO₃ | [1] |
| Molecular Weight | 267.25 g/mol | [1] |
| Physical Form | Colorless to yellow or brown sticky oil to semi-solid or liquid | Vendor Information |
| Melting Point | Not precisely determined; likely near or below room temperature | Inferred from physical form |
| Boiling Point | Not determined; likely to decompose upon heating | Inferred from structure |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | Based on similar Boc-protected piperidones[3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Purification
The synthesis of 1-Boc-3-trifluoromethyl-piperidin-4-one can be achieved through a variety of synthetic routes. A plausible and efficient method involves an intramolecular Dieckmann condensation of a suitably substituted amino diester.
Proposed Synthetic Pathway: Dieckmann Condensation
The Dieckmann condensation is a well-established method for the formation of cyclic β-keto esters from diesters through an intramolecular Claisen condensation.[4][5][6][7]
Caption: Proposed synthesis of 1-Boc-3-trifluoromethyl-piperidin-4-one.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of the Acyclic Diester Precursor
-
To a solution of a suitable N-Boc protected amino ester (e.g., tert-butyl (2-ethoxycarbonylethyl)carbamate) in a polar aprotic solvent such as tetrahydrofuran (THF), add a strong, non-nucleophilic base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., argon).
-
Stir the resulting mixture at 0°C for 30 minutes to facilitate the formation of the corresponding anion.
-
Slowly add a trifluoromethylated acrylate (e.g., ethyl 2-(trifluoromethyl)acrylate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyclic diester precursor.
Step 2: Dieckmann Condensation
-
Dissolve the crude acyclic diester precursor in a dry, high-boiling point aprotic solvent such as toluene under an inert atmosphere.[6]
-
Add a strong base, such as sodium hydride or sodium ethoxide, to the solution.[6]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring for the consumption of the starting material by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with a protic solvent (e.g., ethanol), followed by the addition of a dilute aqueous acid (e.g., 1 M HCl) to neutralize the mixture and induce decarboxylation.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Boc-3-trifluoromethyl-piperidin-4-one.
Detailed Experimental Protocol: Purification
Purification of the crude product is typically achieved by flash column chromatography on silica gel.[3]
-
Prepare a silica gel column with a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 30% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Boc-3-trifluoromethyl-piperidin-4-one as an oil or semi-solid.
Spectral Characterization
The structure of 1-Boc-3-trifluoromethyl-piperidin-4-one can be confirmed by standard spectroscopic methods.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), and multiplets for the piperidine ring protons. The proton at the 3-position will be a multiplet due to coupling with adjacent protons and the trifluoromethyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ketone, the carbonyl of the Boc group, the quaternary carbon of the Boc group, the piperidine ring carbons, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for a trifluoromethyl group adjacent to a carbonyl. |
| Mass Spectrometry | The molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. |
Reactivity and Applications in Drug Discovery
The trifluoromethyl group significantly enhances the electrophilicity of the adjacent ketone, making it susceptible to nucleophilic attack. This property can be exploited in the synthesis of more complex molecules. The piperidin-4-one scaffold is a common pharmacophore in medicinal chemistry, and this trifluoromethylated derivative serves as a valuable building block for creating analogs of existing drugs or novel chemical entities with potentially improved metabolic stability and binding affinity.[8][9]
Experimental Workflow: Screening for Novel Kinase Inhibitors
The following workflow illustrates how 1-Boc-3-trifluoromethyl-piperidin-4-one can be utilized in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors.[10][11]
Caption: A typical workflow for a high-throughput screening campaign.
Safety and Handling
1-Boc-3-trifluoromethyl-piperidin-4-one should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
- 1. 1-BOC-3-TRIFLUOROMETHYL-PIPERIDIN-4-ONE | 1159983-77-3 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. synarchive.com [synarchive.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. chumontreal.qc.ca [chumontreal.qc.ca]
